molecular formula C53H39F3NO5PS B8137136 N-[10-(4,6-dihydropyren-1-yl)-13-oxo-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide

N-[10-(4,6-dihydropyren-1-yl)-13-oxo-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B8137136
M. Wt: 889.9 g/mol
InChI Key: AYQUGUKQLQQIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((11bS)-2-(4,6-Dihydropyren-1-yl)-4-oxido-6-(pyren-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound that features multiple aromatic rings and a phosphorus-containing dioxaphosphepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the aromatic rings, the introduction of the phosphorus-containing ring, and the final assembly of the entire structure. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound could undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings could be oxidized under specific conditions.

    Reduction: Certain functional groups within the molecule might be reduced.

    Substitution: The compound could participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for more complex molecules or as a catalyst in certain reactions.

    Biology: Potential use in studying biological processes or as a fluorescent marker due to its aromatic rings.

    Medicine: Possible applications in drug development or as a diagnostic tool.

    Industry: Use in materials science, such as the development of new polymers or nanomaterials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with other molecules. This could involve binding to specific molecular targets, such as enzymes or receptors, and influencing their activity. The pathways involved might include signal transduction, metabolic processes, or structural changes in biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other phosphorus-containing aromatic compounds or those with similar structural features, such as:

  • Phosphine oxides
  • Aromatic sulfonamides
  • Polycyclic aromatic hydrocarbons

Uniqueness

What sets this compound apart is its unique combination of structural elements, including the dioxaphosphepin ring and the trifluoromethanesulfonamide group. These features could confer unique chemical properties and reactivity, making it valuable for specific applications.

Properties

IUPAC Name

N-[10-(4,6-dihydropyren-1-yl)-13-oxo-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H39F3NO5PS/c54-53(55,56)64(59,60)57-63(58)61-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)62-63)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h5-6,9,11-12,15-17,19-28H,1-4,7-8,10,13-14,18H2,(H,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQUGUKQLQQIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC8=C9C7=C(CC=C9CC=C8)C=C6)NS(=O)(=O)C(F)(F)F)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H39F3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

889.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.